Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design due to its ability to interact with various biological targets.
Preparation Methods
The synthesis of methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridines with appropriate electrophiles. One common method is the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones under basic conditions. This reaction proceeds through the formation of an intermediate imidazo[1,2-a]pyridine, which is then methylated to yield the final product .
Industrial production methods often employ metal-catalyzed coupling reactions to enhance the efficiency and yield of the synthesis. For example, palladium-catalyzed arylation reactions have been utilized to functionalize the imidazo[1,2-a]pyridine core, providing access to a wide range of derivatives .
Chemical Reactions Analysis
Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 8-position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in drug design.
Common reagents and conditions used in these reactions include metal catalysts (e.g., palladium, copper), bases (e.g., sodium hydroxide, potassium carbonate), and solvents (e.g., dimethylformamide, acetonitrile). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential as a therapeutic agent in the treatment of infectious diseases, neurological disorders, and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid
- 2-ethyl-6-chloroimidazo[1,2-a]pyridine
- 3-phenylimidazo[1,2-a]pyridine
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which can significantly impact their biological activity and chemical properties.
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-5-12-4-2-3-6(10)8(12)11-7/h2-5H,10H2,1H3 |
InChI Key |
DXKMTCJFGKFQKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=CC=C(C2=N1)N |
Origin of Product |
United States |
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